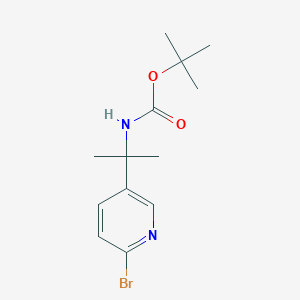

Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate

Description

Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate is a pyridine-derived carbamate compound characterized by a tert-butyl-protected carbamate group attached to a substituted pyridine ring. The pyridine core is substituted with a bromine atom at the 6-position and a branched 1-methylethyl (isopropyl) group at the 1-position of the carbamate moiety.

Properties

Molecular Formula |

C13H19BrN2O2 |

|---|---|

Molecular Weight |

315.21 g/mol |

IUPAC Name |

tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C13H19BrN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-6-7-10(14)15-8-9/h6-8H,1-5H3,(H,16,17) |

InChI Key |

WOYXUGKXBQLLBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1=CN=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with various aryl halides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.

Major Products:

Substitution Reactions: Products where the bromine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products with altered oxidation states of the carbamate group.

Coupling Reactions: N-Boc-protected anilines and other coupled products.

Scientific Research Applications

Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate is an organic compound with a tert-butyl group, a bromopyridine moiety, and a carbamate functional group. It has a molecular weight of approximately 315.21 g/mol. The compound can form hydrogen bonds and engage in π-π interactions due to the bromopyridine ring, influencing its biological activity and reactivity.

Scientific Research Applications

This compound has applications in medicinal chemistry and organic synthesis. Its structure makes it a valuable intermediate for developing pharmaceutical compounds and may be useful in agrochemicals or as a reagent in synthetic pathways due to its reactive functional groups. Studies show that it can effectively bind to specific enzymes or receptors, potentially leading to inhibition or modulation of their activity, facilitated by hydrogen bonding and π-π stacking between the bromopyridine moiety and aromatic amino acids within protein structures. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

The reactivity of this compound is due to its functional groups. The carbamate group can undergo hydrolysis, forming the corresponding amine and carbonic acid derivatives. The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis and may also be involved in coupling reactions, particularly in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The closest structural analog identified in available literature is tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0), which shares the tert-butyl carbamate and bromopyridine motifs but differs in key structural and electronic aspects . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Property | Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate | tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate |

|---|---|---|

| Molecular Formula | C₁₂H₁₈BrN₂O₂ (inferred) | C₁₁H₁₄BrClN₂O₂ |

| Molecular Weight | ~309.2 g/mol (calculated) | 321.60 g/mol |

| Pyridine Substituents | 6-bromo | 6-bromo, 2-chloro |

| Carbamate Substituent | 1-methylethyl (isopropyl) | Methyl |

| Steric Hindrance | High (due to isopropyl group) | Moderate (methyl group) |

| Electronic Effects | Electron-withdrawing bromine only | Bromine + electron-withdrawing chlorine |

| Catalog Pricing (2017) | Not available | $400/g (1 g), $1600/5 g, $4800/25 g |

Key Differences and Implications:

Substituent Effects on Pyridine Ring: The absence of the 2-chloro substituent in the target compound reduces electron-withdrawing effects compared to the analog. The bromine at the 6-position in both compounds facilitates halogen-directed functionalization, but the additional chlorine in the analog could enhance regioselectivity in certain transformations.

Carbamate Group Modifications :

- The isopropyl group in the target compound introduces significant steric hindrance, which may slow reaction kinetics in nucleophilic substitutions or transesterification compared to the methyl-substituted analog. This could also influence solubility in polar solvents.

Synthetic Utility :

- The analog’s dual halogenation (Br and Cl) offers orthogonal reactivity for sequential functionalization, whereas the target compound’s single bromine limits such versatility. However, the isopropyl group may improve stability against hydrolysis due to steric protection of the carbamate .

Commercial Availability: The analog is commercially available at high cost (2017 pricing: $400–$4800 for 1–25 g), suggesting its niche use in specialized syntheses. No pricing data exists for the target compound, implying it may require custom synthesis .

Research and Application Context

Both compounds likely serve as intermediates in drug discovery, particularly for kinase inhibitors or agrochemicals where halogenated pyridines are prevalent. The target’s isopropyl-carbamate group could enhance binding affinity in protein-ligand interactions, but this hypothesis requires experimental validation.

Q & A

Q. What methodological steps are critical in synthesizing tert-butyl 1-(6-bromopyridin-3-yl)-1-methylethylcarbamate to ensure high yield and purity?

The synthesis typically involves:

- Coupling Reactions : Reacting a bromopyridine precursor (e.g., 6-bromopyridin-3-amine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions .

- Solvent Optimization : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to stabilize intermediates and minimize side reactions .

- Temperature Control : Maintaining low temperatures (0–5°C) during carbamate formation to prevent decomposition .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), bromopyridine aromatic signals, and carbamate carbonyl (δ ~155 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H] expected for CHBrNO) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C of carbamate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction conditions for synthesizing this compound across different studies?

- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent, temperature, catalyst) to identify optimal conditions. For example, notes that reaction times and solvent choices are often proprietary, requiring iterative testing .

- Comparative Kinetic Studies : Use techniques like in-situ IR or HPLC to monitor reaction progress and compare rates under conflicting conditions .

- Reproducibility Checks : Cross-validate results using multiple purification methods (e.g., chromatography vs. recrystallization) to rule out procedural artifacts .

Q. What strategies are effective in optimizing reaction conditions for introducing the tert-butyl carbamate group in bromopyridine derivatives?

- Base Selection : Strong bases (e.g., NaH) may accelerate carbamate formation but risk side reactions; weaker bases (e.g., EtN) are safer but slower. Balance using kinetic studies .

- Solvent Effects : Dichloromethane enhances solubility of intermediates, while THF improves reaction homogeneity. Mixed solvents (e.g., CHCl:THF 3:1) can optimize both .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates chloroformate activation, reducing reaction time by 30–50% .

Q. How can crystallography data (e.g., SHELXL refinement) resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks?

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of stereochemistry and molecular packing. For example, highlights SHELXL’s ability to refine anisotropic displacement parameters for bromine atoms, critical for resolving heavy-atom positions .

- Hydrogen-Bond Analysis : Graph-set analysis (as in ) identifies recurring motifs (e.g., N-H···O=C interactions) that stabilize the crystal lattice, informing solubility and stability predictions .

Q. What methodologies are recommended for analyzing the compound’s interaction with biological targets (e.g., enzymes) in drug discovery?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to assess affinity for targets like kinases or GPCRs .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions .

- Molecular Dynamics Simulations : Model docking poses using software like AutoDock Vina, validated by mutagenesis studies to identify critical binding residues .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Purity Verification : Re-measure properties after rigorous purification (e.g., successive recrystallizations) to exclude impurities affecting results .

- Standardized Protocols : Adopt consistent drying conditions (e.g., vacuum desiccation for 24 hr) to eliminate solvent residues that alter melting points .

- Cross-Lab Validation : Collaborate with independent labs to replicate data, ensuring instrumentation calibration (e.g., NMR referencing to TMS) .

Q. What advanced techniques can elucidate the reaction mechanism of carbamate cleavage under acidic or basic conditions?

- Isotopic Labeling : Use O-labeled water in hydrolysis studies to track oxygen incorporation into products via LC-MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps (e.g., proton transfer vs. bond cleavage) .

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model transition states and activation energies .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

Q. Table 2. Critical Spectral Benchmarks

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (CDCl) | δ 1.4 (s, 9H, tert-butyl), δ 8.2 (d, 1H, pyridine-H) | |

| C NMR | δ 155 (C=O), δ 28 (tert-butyl CH) | |

| HRMS | [M+H] = 313.04 (CHBrNO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.